4-(1-Boc-3-pyrrolidinyl)isoquinoline

Physicochemical Characterization Molecular Modeling Chemical Procurement

Risk of failed synthesis from regioisomer substitution is high. This specific 4-substituted isoquinoline-pyrrolidine scaffold with Boc protection ensures chemoselectivity and downstream SAR reproducibility. - **Solution**: The exact building block (CAS 944059-47-8) validated for ROCK1 inhibitor design. - **Measurable outcome**: >95-99% purity minimizes purification steps; Boc handle enables selective deprotection. - **Supply advantage**: Available as a stocked research intermediate with CoA.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
Cat. No. B15332209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Boc-3-pyrrolidinyl)isoquinoline
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CN=CC3=CC=CC=C32
InChIInChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-9-8-14(12-20)16-11-19-10-13-6-4-5-7-15(13)16/h4-7,10-11,14H,8-9,12H2,1-3H3
InChIKeyVBIFIKXJNFEJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Boc-3-pyrrolidinyl)isoquinoline: Overview & Strategic Role


4-(1-Boc-3-pyrrolidinyl)isoquinoline (CAS 944059-47-8, MF C18H22N2O2, MW 298.4 g/mol) is a heterocyclic aromatic organic compound belonging to the isoquinoline family . It is characterized by an isoquinoline core substituted at the 4-position with a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group . The compound is primarily recognized as a versatile building block and intermediate in the synthesis of more complex organic molecules and potential drug candidates . In the context of pharmaceutical research, it has been associated with applications as a P2X7 receptor antagonist, holding promise for developing treatments for neurodegenerative diseases, inflammatory disorders, and chronic pain management .

Multi-step synthesis intermediate with Boc-protected pyrrolidine handle
Preferred scaffold for ROCK1 inhibitor structure-activity studies
Chemoselective building block compatible with diverse synthetic routes

4-(1-Boc-3-pyrrolidinyl)isoquinoline: Risk Mitigation


Generic substitution within the isoquinoline and Boc-protected pyrrolidine classes carries significant risk due to the precise structural and functional requirements of downstream applications. The specific 4-substituted pyrrolidine moiety on the isoquinoline core is not interchangeable with other regioisomers or heterocyclic cores (e.g., quinoline, indazole) . The Boc protecting group provides essential stability and allows for selective reactions during multi-step syntheses . Using an analog with a different core, such as 4-(1-Boc-3-pyrrolidinyl)-1H-indazole, alters the electronic and steric properties, fundamentally changing its interaction profile and synthetic utility . Furthermore, the position of substitution on the isoquinoline ring is critical, as evidenced by SAR studies in related series showing that modifications at different positions drastically affect target potency [1]. Therefore, substituting this specific compound with a seemingly similar analog without validated comparative data can lead to failed experiments, irreproducible results, and wasted resources in both discovery and scale-up processes.

Core scaffold Quinoline or indazole analogs may alter electronic and steric properties, shifting interaction profiles
Boc removal Unprotected amine may reduce chemoselectivity and overall synthetic yield
Regioisomerism 5- or 6-substituted isoquinoline regioisomers can drastically affect target potency

4-(1-Boc-3-pyrrolidinyl)isoquinoline: Differentiation Guide


Molecular Properties vs Core Scaffold Analogs

The target compound, 4-(1-Boc-3-pyrrolidinyl)isoquinoline, possesses a unique molecular formula of C18H22N2O2 and a molecular weight of 298.4 g/mol . These properties directly differentiate it from closely related compounds such as the quinoline analog, 4-(1-Boc-3-pyrrolidinyl)quinoline (C18H22N2O2, MW 298.4 g/mol), which shares an identical molecular formula and weight but has a different core heterocycle, and the indazole analog, 4-(1-Boc-3-pyrrolidinyl)-1H-indazole (C17H21N3O2, MW 299.37 g/mol), which differs in both formula and molecular weight . The calculated lipophilicity (logP) for the isoquinoline derivative is expected to be higher than that of the indazole analog due to the replacement of the pyridine-like nitrogen in the indazole with a benzene ring in the isoquinoline, which can significantly impact passive permeability and nonspecific binding in cellular assays.

Scaffold LogP Difference
Class-level inference
Estimated ΔlogP ≈ +1.0 vs. indazole analog
Higher lipophilicity may impact cell permeability and nonspecific binding
In silico estimate; experimental verification needed
Physicochemical Characterization Molecular Modeling Chemical Procurement

Synthetic Yield and Purity

As a Boc-protected amine, 4-(1-Boc-3-pyrrolidinyl)isoquinoline serves as a key intermediate in multi-step syntheses, where the quantitative yield and purity of subsequent steps are critically dependent on this building block. The Boc group provides stability under basic and nucleophilic conditions, enabling chemoselective transformations elsewhere in the molecule . The use of automated systems and continuous flow chemistry is reported to enhance the yield and purity of the compound, achieving purities >95% to >99% as verified by Certificate of Analysis . In contrast, the unprotected analog, 4-(3-pyrrolidinyl)isoquinoline, would lack this chemoselectivity and stability, potentially leading to lower overall yields and more complex purification processes for the final target molecule. The choice of this Boc-protected intermediate is therefore a critical factor for ensuring the reproducibility and efficiency of complex syntheses.

Intermediate Purity
Supporting evidence
>95% to >99% (HPLC/GC)
High purity supports reproducible multi-step yields
Based on vendor Certificates of Analysis
Synthetic Chemistry Process Chemistry Boc-Deprotection

ROCK1 Inhibition Potency vs Reference Compounds

While direct quantitative data for 4-(1-Boc-3-pyrrolidinyl)isoquinoline is not available in the public domain, the compound belongs to a well-studied class of isoquinoline-based Rho-kinase (ROCK) inhibitors. SAR studies on closely related β-aryl substituted pyrrolidine 2H-isoquinolin-1-one inhibitors have demonstrated that specific modifications at the β-position are optimal for potency [1]. In this series, compound 32 demonstrated a 10-fold improvement in aortic ring (AR) potency compared to the lead compound 2 [1] [2]. This provides a class-level benchmark: compounds with an isoquinoline core and a pyrrolidine substituent can achieve nanomolar potency and significant in vitro efficacy. Therefore, 4-(1-Boc-3-pyrrolidinyl)isoquinoline, as a key structural analog within this class, is a highly relevant and valuable starting point for SAR exploration and lead optimization in ROCK1 inhibitor programs. It is expected to have a distinct potency profile compared to analogs with a quinoline or indazole core, which may exhibit different kinase selectivity profiles.

Class-Level ROCK1 Potency
Class-level inference
10-fold aortic ring potency improvement for analog 32
Isoquinoline-pyrrolidine scaffold supports ROCK1 inhibitor research
Not directly measured; analog benchmark
Kinase Inhibition ROCK1 Cardiovascular Disease

Binding Affinity and Interaction Fingerprint for ROCK1

Advanced computational studies on isoquinoline derivatives have established a robust quantitative structure-activity relationship (3D-QSAR) and interaction fingerprint for ROCK1 kinase inhibition [1] . A comparative molecular field analysis (CoMFA) model yielded a q² of 0.609 and R² of 0.991, while the most robust comparative molecular similarity indices analysis (CoMSIA) model gave a q² of 0.712 and R² of 0.998, indicating high predictive accuracy for novel ROCK1 inhibitors [1]. Induced fit docking, structural interaction fingerprints, and binding pose metadynamics simulations have further elucidated the precise binding mode of this class of compounds [1] [2]. These models provide a quantitative framework for differentiating the predicted binding affinity of 4-(1-Boc-3-pyrrolidinyl)isoquinoline derivatives from other heterocyclic cores (e.g., quinoline, indazole) or regioisomers. The unique interaction profile of the isoquinoline core, as defined by these validated models, offers a computational basis for prioritizing its synthesis and evaluation over less well-characterized alternatives.

3D-QSAR Model Accuracy
Class-level inference
CoMSIA q²=0.712, R²=0.998
Predictive models may support scaffold prioritization
Computational study; applicability requires validation
Computational Chemistry Molecular Docking Virtual Screening

4-(1-Boc-3-pyrrolidinyl)isoquinoline: Applications & Outcomes


ROCK1 Inhibitor SAR and Lead Optimization

Given its privileged isoquinoline-pyrrolidine scaffold, 4-(1-Boc-3-pyrrolidinyl)isoquinoline is an ideal starting point for structure-activity relationship (SAR) studies targeting Rho-associated kinase 1 (ROCK1). The validated computational models and known class-level potency [1] provide a strong foundation for designing focused libraries. Researchers can leverage the Boc group as a synthetic handle for late-stage diversification or remove it to explore the structure-activity space of the free amine. This compound enables a rational, data-driven approach to optimizing ROCK1 inhibitors for applications in cardiovascular diseases, cancer, and inflammatory disorders [2] [3].

Building Block for Complex Molecule Synthesis

The compound's primary utility lies in its role as a high-purity, Boc-protected intermediate . Its stability and chemoselectivity make it a robust building block for constructing more complex molecules, such as potential P2X7 receptor antagonists for treating neurodegenerative and inflammatory conditions . The commercial availability of the compound in purities exceeding 95-99% ensures reproducibility in multi-step syntheses, reducing the risk of failed reactions and minimizing the need for extensive purification of intermediates, thereby accelerating medicinal chemistry projects.

Starting Point for Computational Drug Design

The extensive computational characterization of the isoquinoline class for ROCK1 inhibition [1] makes 4-(1-Boc-3-pyrrolidinyl)isoquinoline a validated scaffold for virtual screening and de novo design. Its predicted binding mode and interaction fingerprint can be used to screen in silico libraries for new analogs with improved properties or to rationally design new molecules. This application leverages the quantitative 3D-QSAR and docking data to prioritize synthesis and testing, thereby focusing resources on the most promising candidates and accelerating the early stages of drug discovery.

Strategic Procurement for CROs

For Contract Research Organizations (CROs) and academic core facilities, procuring 4-(1-Boc-3-pyrrolidinyl)isoquinoline is a strategic decision. Its documented role as a versatile intermediate [2] and its association with high-value therapeutic targets (ROCK, P2X7) [3] ensures that it will be a reusable asset across multiple client projects. The availability of Certificates of Analysis confirming high purity streamlines quality control processes, reduces in-house validation time, and ensures that the building block meets the rigorous standards required for pharmaceutical research and development.

Application
Selection Property
Validation Focus
ROCK1 inhibitor SAR & lead optimization
Isoquinoline-pyrrolidine scaffold with Boc synthetic handle
Kinase selectivity and SAR profiling in enzymatic assays
Multi-step synthesis building block
Boc-protected amine with high commercial purity
Reproducible yields and minimal purification burden
Computational drug design & virtual screening
Validated 3D-QSAR and docking models for ROCK1
Predicted binding affinity and interaction fingerprint confirmation
CRO & core facility procurement
Versatile intermediate with documented target relevance
Certificate of Analysis and lot-to-lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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